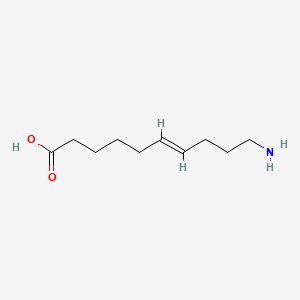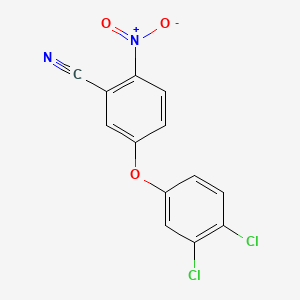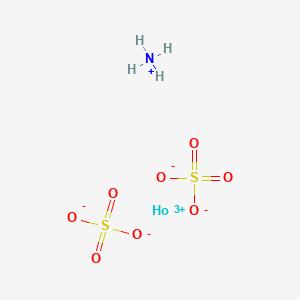
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- typically involves the reaction of 2-fluorophenol with bromine in methylene chloride at low temperatures to form 4-bromo-2-fluorophenol . This intermediate is then reacted with 4-bromophenol in the presence of a base to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromo-4-fluorophenoxy)propanoic acid
- 2-(3-bromo-4-fluorophenoxy)propanoic acid
- 2-(4-bromophenyl)propionic acid
Uniqueness
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
108614-71-7 |
|---|---|
Formule moléculaire |
C15H12BrFO4 |
Poids moléculaire |
355.15 g/mol |
Nom IUPAC |
2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12BrFO4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) |
Clé InChI |
DOFUZRKNFDPVLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)


![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)







![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

